N-cyclopentyl-4-(trifluoromethoxy)aniline is an organic compound classified as an aniline derivative. It features a cyclopentyl group attached to the nitrogen atom and a trifluoromethoxy group at the para position of the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly medicinal chemistry.
The synthesis of N-cyclopentyl-4-(trifluoromethoxy)aniline typically involves several key steps:
These synthetic routes can be optimized in industrial settings to maximize yield and purity, often employing catalysts and advanced purification techniques.
N-cyclopentyl-4-(trifluoromethoxy)aniline has a molecular formula of and a molecular weight of approximately 253.24 g/mol. The structure consists of a cyclopentyl group bonded to a nitrogen atom, which is further connected to a para-substituted trifluoromethoxy group on an aniline ring. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to permeate cell membranes .
N-cyclopentyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions:
The mechanism of action for N-cyclopentyl-4-(trifluoromethoxy)aniline is closely linked to its interactions with biological targets. In medicinal chemistry applications, this compound may modulate the activity of specific receptors or enzymes due to its structural characteristics. The trifluoromethoxy group enhances binding affinity and selectivity for these targets by increasing lipophilicity, while the cyclopentyl group may contribute to steric effects that influence binding dynamics .
N-cyclopentyl-4-(trifluoromethoxy)aniline exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and development .
N-cyclopentyl-4-(trifluoromethoxy)aniline has several scientific applications:
The structural motif combining N-alkyl-aniline cores with trifluoromethoxy (-OCF₃) substituents represents a sophisticated approach to bioactivity optimization in drug design. N-Cyclopentyl-4-(trifluoromethoxy)aniline (CAS 1554593-92-8; C₁₀H₁₀F₃NO) exemplifies this hybrid pharmacophore, integrating a lipophilic cycloaliphatic amine with an electron-deficient aryl system [1]. Characterized by the SMILES string FC(F)(OC1=CC=C(NC2CC2)C=C1)F
, this compound’s crystalline solid state and cold-chain storage requirements reflect its specialized physicochemical profile [1]. Its emergence aligns with medicinal chemistry’s increased utilization of fluorinated scaffolds to address challenges in bioavailability, target affinity, and metabolic stability.
The -OCF₃ group confers distinct electronic and steric properties compared to conventional substituents:
Quantum mechanical studies reveal that -OCF₃ substitution near Phe, His, or Arg residues enhances binding energy by up to -4.36 kcal/mol via optimized electrostatic and van der Waals contacts [9]. This explains its prevalence in antimicrobial and anticancer agents, where such interactions disrupt essential enzymatic processes.
Table 1: Comparative Properties of Aryl Substituents
Substituent | π-Lipophilicity | Hammett σₚ | Preferred Binding Residues |
---|---|---|---|
-OCF₃ | +1.04 | 0.35 | Phe, Met, Leu, Tyr |
-CF₃ | +0.88 | 0.54 | Leu, Ile, Val |
-OCH₃ | +0.02 | -0.27 | Ser, Thr, Asn |
-Cl | +0.71 | 0.23 | His, Trp |
N-Cyclopentyl conjugation to aniline nitrogen introduces critical three-dimensional structural elements:
Liquid crystal studies of cycloaliphatic-aniline derivatives demonstrate that N-cyclopentyl groups promote linear molecular geometry, enhancing packing efficiency in biomembrane environments [2]. This property correlates with improved cellular uptake in fluorinated drug candidates.
The evolution of aniline-containing therapeutics highlights strategic incorporation of -OCF₃ and N-alkyl modifications:
Table 2: Evolution of Key Aniline-Based Therapeutics
Drug (Approval Year) | Indication | Aniline Substituent | Role in Pharmacophore |
---|---|---|---|
Riluzole (1995) | Amyotrophic Lateral Sclerosis | 6-(Trifluoromethoxy)benzothiazol-2-amine | Enhances CNS penetration and metabolic stability |
Delamanid (2014) | Multidrug-resistant TB | 2-Trifluoromethoxy-4-nitroaniline | Electron-withdrawal for nitroimidazole activation |
Novaluron (2001) | Insecticide | 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | Lipophilicity for chitin synthesis inhibition |
Ubrogepant (2019) | Migraine | N-(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)aniline | Conformational restraint for CGRP receptor binding |
Modern synthetic methodologies, particularly metallaphotoredox multicomponent couplings, now enable efficient access to N-cyclopentyl-4-(trifluoromethoxy)aniline derivatives. These protocols assemble nitroarenes, cyclopentylamine analogues, and trifluoromethyl precursors via radical-mediated mechanisms, facilitating rapid SAR exploration [7] [8].
Table 3: Synthetic Approaches to N-Cyclopentyl-4-(trifluoromethoxy)aniline Derivatives
Method | Key Reagents | Yield (%) | Advantages |
---|---|---|---|
Classical Aryl Amination | 4-(Trifluoromethoxy)aniline + Cyclopentyl bromide | 47-65 | Simple setup; commercial starting materials |
Metallaphotoredox Coupling | Nitroarene + Cyclopentylamine + Trifluoropropene | 76 | Modular; tolerance for diverse functional groups |
Urea Derivative Cleavage | N-(4-(Trifluoromethoxy)phenyl)cyclopentyl urea | 82 | High purity; avoids over-alkylation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: